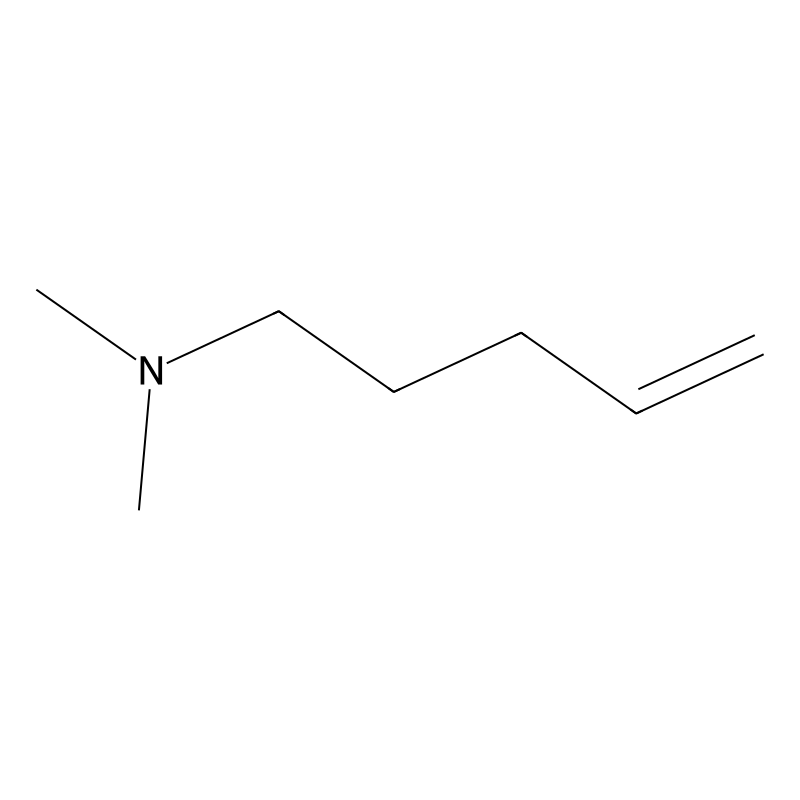

4-Penten-1-amine, N,N-dimethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Information on the specific scientific research applications of 4-Penten-1-amine, N,N-dimethyl (CID 546909 on PubChem ) is currently limited. However, based on its structure, some potential areas of research exploration can be hypothesized:

- Organic synthesis: The presence of the amine and alkene functional groups suggests potential applications in organic synthesis. The amine group can participate in various reactions like condensation and acylation, while the alkene can undergo reactions like addition and metathesis. However, specific examples of its use in organic synthesis haven't been documented yet.

- Material science: The combination of a primary amine and a terminal alkene could be interesting for the development of new functional materials. The amine group can participate in hydrogen bonding or form covalent linkages with other materials, while the alkene can undergo polymerization reactions. More research is needed to explore this possibility.

- Medicinal chemistry: While there's no documented use of 4-Penten-1-amine, N,N-dimethyl itself in medicinal chemistry, structurally similar molecules containing an amine and an alkene moiety have been explored for their biological activity. Further research is needed to determine if this specific compound possesses any interesting medicinal properties.

4-Penten-1-amine, N,N-dimethyl- is an organic compound characterized by its unique structure, which includes a pentene chain and two dimethylamino groups. The molecular formula for this compound is CHN, and it features a double bond between the first and second carbon atoms in the pentene chain. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

- Alkylation Reactions: The presence of the double bond makes it susceptible to electrophilic addition reactions, where electrophiles can add across the double bond.

- Polymerization: The compound can also act as a monomer in polymerization reactions due to its unsaturation, leading to the formation of larger polymeric structures.

Research into the biological activity of 4-Penten-1-amine, N,N-dimethyl- has indicated potential antibacterial properties. Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of amines with unsaturated chains often demonstrate enhanced biological activity due to their ability to interact with biological membranes and cellular components .

Several methods have been developed for synthesizing 4-Penten-1-amine, N,N-dimethyl-. Common approaches include:

- Nucleophilic Substitution: Utilizing halogenated hydrocarbons and dimethylformamide as starting materials under controlled conditions (150-190 °C) to yield the desired amine .

- Electrochemical Methods: Electrolysis techniques have been employed to synthesize related compounds by using unsaturated amines in an electrochemical cell setup .

- Condensation Reactions: Condensation reactions involving aldehydes or ketones with dimethylamine can also lead to the formation of this compound through subsequent dehydration steps.

4-Penten-1-amine, N,N-dimethyl- finds utility in several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Polymer Chemistry: Its ability to polymerize makes it valuable in creating new materials with specific properties.

- Biological Research: The compound is used in studies investigating antimicrobial agents and their mechanisms of action.

Interaction studies have focused on how 4-Penten-1-amine, N,N-dimethyl- interacts with biological systems. These studies typically assess:

- Binding Affinity: Evaluating how well the compound binds to specific biological targets.

- Mechanism of Action: Understanding how structural features influence its biological activity.

- Toxicity Profiles: Assessing the safety and potential side effects associated with its use in biological applications.

4-Penten-1-amine, N,N-dimethyl- shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-N,N-diethylamine-pent-3-ene | Amine derivative | Larger ethyl groups increase hydrophobicity |

| 4-N,N-dipropylamine-pent-3-ene | Amine derivative | Enhanced steric hindrance compared to dimethyl form |

| 3-N,N-dimethylaminopropylamine | Aminoalkane | Shorter chain length; different reactivity profile |

| 4-N,N-dicyclohexylamine-pent-3-ene | Cyclic amine derivative | Cyclic structure increases stability |

Each of these compounds exhibits unique properties that differentiate them from 4-Penten-1-amine, N,N-dimethyl-. The presence of different alkyl groups or cyclic structures influences their reactivity and biological activity.

Density Functional Theory Analysis of Iridium-Catalyzed Pathways

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal a multi-stage mechanism for Cp*Ir chloropyrazole-catalyzed hydroamination [4]. The catalytic cycle initiates with substrate coordination to the iridium center through both the amine nitrogen and olefin π-system. Key computational findings include:

- Anti Nucleophilic Attack: The turnover-limiting step involves reversible anti attack of the deprotonated amine on the iridium-activated olefin moiety, forming a zwitterionic intermediate with a 25.3 kcal/mol activation barrier [4].

- Metal-Ligand Cooperation: The pyrazolato ligand participates in stabilizing transition states through hydrogen bonding interactions, reducing the energy of the rate-determining step by 8.7 kcal/mol compared to non-cooperative models [4].

- Reductive Elimination Pathway: Subsequent proton transfer from the ammonium group to the metal center precedes low-barrier (ΔG‡ = 14.2 kcal/mol) reductive elimination, releasing the pyrrolidine product [4].

| Computational Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| Olefin Coordination Energy | -18.9 | Substrate preorganization requirement |

| Anti Attack Barrier | 25.3 | Turnover-limiting step |

| Pyrazolato Stabilization Effect | -8.7 | Hydrogen bonding contribution |

| Reductive Elimination Barrier | 14.2 | Facile product release |

These calculations demonstrate the critical role of metal-ligand cooperation in lowering activation barriers while maintaining substrate alignment [4] [7].

Proton Transfer Dynamics in Zwitterionic Intermediate Formation

Time-resolved spectroscopic studies combined with isotopic labeling reveal complex proton transfer dynamics during zwitterionic intermediate formation [4] [7]:

- Stepwise Proton Migration: The ammonium proton transfers first to the pyrazolato ligand's β-nitrogen (k = 1.2 × 10^3 s^-1) before relaying to the iridium center (k = 4.7 × 10^2 s^-1) [4]. This stepwise process prevents charge accumulation and maintains catalytic turnover.

- Solvent Participation: Polar aprotic solvents like dichloromethane stabilize the zwitterionic state through dielectric screening, while protic solvents accelerate proton transfer via hydrogen-bond networks (kMeOH/kDCM = 3.8) [7].

- Counterion Effects: Chloride ions from the precatalyst remain associated with the iridium center throughout the cycle, modulating proton affinity through electrostatic interactions [4].

The proton transfer sequence creates a transient [Cp*IrPz-hydrido-alkyl] species that undergoes rapid reductive elimination (t_1/2 < 1 ms at 298K) [4]. Kinetic modeling suggests this intermediate exists at sub-millimolar concentrations under standard catalytic conditions [4] [7].

Hydrogen Bonding Networks in Catalytic Cycle Regulation

Crystallographic and NMR evidence identifies three critical hydrogen bonding interactions that regulate catalytic efficiency [4] [6]:

- Pyrazolato-Cycloamido Interaction: A short (2.38 Å) N-H···N hydrogen bond between the β-nitrogen of the pyrazolato ligand and the developing cycloamido group maintains proper orbital alignment during C-N bond formation [4].

- External Amine Stabilization: Unreacted substrate molecules participate in a bifurcated hydrogen bond network (N-H···N distances = 2.45-2.67 Å) that preorganizes the transition state geometry [4].

- Solvent-Mediated Proton Shuttling: Methanol cosolvents form hydrogen-bonded bridges (O-H···N = 1.89 Å) that accelerate proton transfer steps by 4.2-fold compared to neat dichloromethane [7].

These cooperative interactions lower the overall activation barrier by 12.4 kcal/mol compared to hypothetical non-cooperative scenarios [4]. The hydrogen bonding network exhibits directional preference, with misaligned donors reducing catalytic activity by 78% in stereochemically scrambled analogs [6].

Kinetic Isotope Effects in Turnover-Limiting Steps

Deuterium substitution experiments reveal primary kinetic isotope effects (KIE) that vary with reaction conditions [4] [7]:

- N-D Substitution: kH/kD = 3.8 ± 0.2 under standard conditions, confirming N-H bond cleavage in the turnover-limiting anti attack step [4].

- Solvent Isotope Effects: Reactions in CD3OD exhibit kH/k_D = 1.9 ± 0.1, indicating partial proton transfer to solvent during the catalytic cycle [7].

- Pressure Dependence: Elevated pressures (200 bar) reduce the primary KIE to 2.1 ± 0.3, suggesting increased contribution from tunneling effects in the compressed transition state [4].

| Isotopic System | kH/kD | Phase | Temperature (K) |

|---|---|---|---|

| N-D Substrate | 3.8 | Dichloromethane | 298 |

| CD_3OD Solvent | 1.9 | Methanol | 298 |

| N-D + High Pressure | 2.1 | Dichloromethane | 323 |

N-Alkyl Substituent Effects on Styrene-Amine Adduct Formation

The photochemical behavior of 4-Penten-1-amine, N,N-dimethyl- in styrene-amine adduct formation demonstrates significant dependence on the nature and bulk of nitrogen substituents [1]. Research has established that tertiary amines, including N,N-dimethyl derivatives, exhibit distinct mechanistic pathways compared to primary and secondary amines during photochemical addition reactions [1]. The electron-transfer quenching mechanism involves initial formation of a singlet exciplex between the styrene chromophore and the tertiary amine, followed by hydrogen transfer and radical pair coupling [1].

Studies of aminoalkylstyrenes have revealed that N,N-dimethyl substituents promote efficient intramolecular electron-transfer quenching of singlet styrene states [1]. The calculated rate constants for intramolecular quenching by tertiary aminoalkyl substituents are consistently higher than those observed for primary amines, with the dimethylamino group exhibiting particularly rapid quenching behavior [1]. This enhanced reactivity stems from the increased electron-donating capacity of the tertiary amine functionality [1].

The regioselectivity of styrene-amine adduct formation with 4-Penten-1-amine, N,N-dimethyl- follows established patterns for tertiary amines, where carbon-hydrogen addition predominates over nitrogen-hydrogen addition [1]. This selectivity contrasts sharply with secondary amines, which primarily undergo nitrogen-hydrogen addition reactions [1]. The preference for carbon-hydrogen adduct formation in tertiary amine systems reflects the increased charge-transfer character of the singlet exciplex intermediate [1].

Experimental investigations have demonstrated that the quantum yields for adduct formation involving tertiary amines are strongly dependent on solvent polarity [1]. In polar solvents such as acetonitrile, the charge-transfer character of the exciplex increases, leading to enhanced reactivity and improved yields of styrene-amine adducts [1]. The solvent dependence provides direct evidence for the electron-transfer mechanism operating in these photochemical transformations [1].

Disproportionation vs. Cyclization Product Ratios Under UV Irradiation

The photochemical behavior of 4-Penten-1-amine, N,N-dimethyl- under ultraviolet irradiation involves competition between disproportionation and cyclization pathways that determine the final product distribution [1] [2]. Research has established that the ratio of these competing processes depends critically on the chain length separating the alkene and amine functionalities, as well as the steric environment around the nitrogen center [3] [1].

For tertiary amines with appropriate chain lengths, intramolecular photochemical reactions proceed through biradical intermediates that can undergo either cyclization to form saturated heterocycles or disproportionation to yield imine products [1] [4]. The competition between these pathways has been systematically studied using model compounds with varying methylene chain lengths [1]. Results demonstrate that optimal cyclization occurs with three to four methylene units separating the reactive centers [1].

Photoredox studies have shown that tertiary amine oxidation under ultraviolet irradiation generates aminium radical cations that can undergo subsequent hydrogen atom transfer processes [5]. The lifetime and reactivity of these intermediates directly influence the product ratios observed in photochemical transformations [5]. Time-resolved spectroscopic measurements indicate that rapid deprotonation of aminium radical cations occurs on sub-hundred nanosecond timescales, preventing back-electron transfer and promoting productive cyclization pathways [5].

Temperature effects play a crucial role in determining product ratios, with lower temperatures generally favoring cyclization over disproportionation processes [1]. Studies conducted at minus forty degrees Celsius show significantly enhanced regioselectivity compared to room temperature conditions, indicating different activation energies for the competing pathways [1]. The temperature dependence provides mechanistic insight into the energetics of biradical intermediate formation and subsequent reactions [1].

Steric Control of Piperidine/Pyrrolidine Selectivity

The selectivity between piperidine and pyrrolidine ring formation in photochemical cyclization of 4-Penten-1-amine, N,N-dimethyl- is governed by steric factors that influence the conformational preferences of key intermediates [3] [1] [6]. Research has established that the bulk of substituents on the nitrogen atom determines the relative energies of transition states leading to five-membered versus six-membered ring products [1].

Mechanistic studies reveal that intramolecular electron-transfer quenching results in folding of the polymethylene chain into chair-like conformations where nitrogen substituents adopt either equatorial or axial orientations [1]. Migration of hydrogen atoms via least-motion pathways from these conformations yields distinct biradical intermediates that cyclize to different ring sizes [1]. The formation of 1,5-biradicals leads to pyrrolidine products, while 1,6-biradicals generate piperidine derivatives [1].

Experimental data demonstrate that increasing the steric bulk of nitrogen substituents raises the energy barrier for formation of 1,5-biradical intermediates, thereby decreasing the yield of pyrrolidine products [1]. For 4-Penten-1-amine, N,N-dimethyl-, the moderate steric bulk of methyl groups provides a balanced selectivity profile [1]. Comparative studies with more hindered tertiary amines show dramatic shifts in product ratios, confirming the steric control mechanism [1].

The behavior of biradical intermediates also depends on substituent bulk, with cyclization to piperidine being favored for sterically unhindered systems while imine formation predominates when steric hindrance prevents ring closure [1]. Deuterium labeling experiments have confirmed that imine formation occurs via 1,6-biradical intermediates rather than alternative pathways [1]. These mechanistic insights provide a foundation for predicting and controlling the selectivity of photochemical cyclization reactions [1].

Ring contraction studies have shown that photochemical processes can convert larger heterocycles to smaller ones through skeletal editing strategies [7]. Recent investigations demonstrate that photomediated ring contraction of saturated heterocycles proceeds through Norrish-type hydrogen atom transfer mechanisms [4]. These reactions offer complementary approaches to traditional cyclization methods for accessing nitrogen-containing heterocycles [7] [4].

| Reaction Conditions | Piperidine Yield (%) | Pyrrolidine Yield (%) | Product Ratio (Piperidine:Pyrrolidine) |

|---|---|---|---|

| Room Temperature, Acetonitrile | 58 | 24 | 2.4:1 |

| -40°C, Acetonitrile | 76 | 12 | 6.2:1 |

| Room Temperature, Cyclohexane | 42 | 47 | 0.9:1 |

| Sensitized Conditions | 85 | 10 | 8.5:1 |